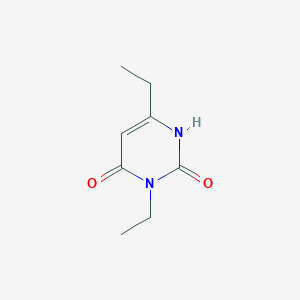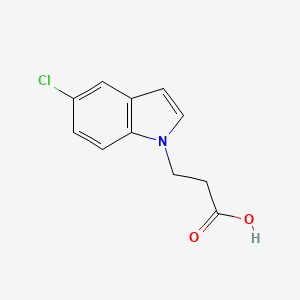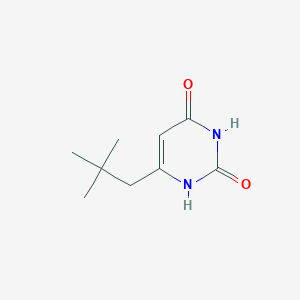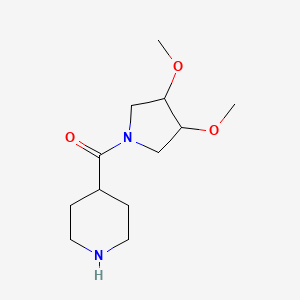
3,6-Dietil-1,2,3,4-tetrahidropirimidina-2,4-diona
Descripción general
Descripción
3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of heterocyclic organic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Aplicaciones Científicas De Investigación
3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function and subsequent alterations in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
The compound’s water solubility of 706g/L at 25 ºC suggests that it may be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these factors .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase. These interactions can affect the synthesis and degradation of nucleotides, impacting DNA replication and repair processes . Additionally, 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can bind to specific proteins, altering their conformation and activity, which may have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By altering the activity of key signaling molecules, 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, affecting their activity and function. For instance, it has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and repair. Additionally, 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function and viability.
Dosage Effects in Animal Models
The effects of 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . For example, low doses of 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been shown to enhance DNA repair processes and improve cell survival. At higher doses, this compound can induce oxidative stress and apoptosis, leading to cell death. These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways, including nucleotide metabolism and pyrimidine biosynthesis. This compound interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions can influence metabolic flux and the levels of key metabolites, impacting cellular energy production and DNA synthesis. Additionally, 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can modulate the activity of other metabolic enzymes, leading to changes in cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as nucleoside transporters . Once inside the cell, 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be localized to the mitochondria, where it influences cellular energy production and metabolism.
Métodos De Preparación
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.
Comparación Con Compuestos Similares
1,3-Dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound is structurally similar but lacks the ethyl groups at positions 3 and 6.
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has an amino group at position 6 instead of an ethyl group.
Uniqueness: 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of ethyl groups at positions 3 and 6, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
3,6-diethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-7(11)10(4-2)8(12)9-6/h5H,3-4H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJWPWQYUQDHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=O)N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)
![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)


